molecular formula C18H27N7O3 B11505796 1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione

1,3-Dimethyl-8-morpholin-4-yl-7-[3-(pyrrolidin-2-ylideneamino)-propyl]-3,7-dihydro-purine-2,6-dione

Cat. No.: B11505796
M. Wt: 389.5 g/mol
InChI Key: UIPHJQCKAPPNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine core substituted with morpholine and pyrrolidine groups

Preparation Methods

The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps. One common synthetic route includes the condensation of 3-formylchromones with 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This reaction is typically carried out under controlled conditions using appropriate solvents and catalysts to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of continuous flow reactors and other advanced technologies to streamline the production process .

Chemical Reactions Analysis

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar compounds to 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives and xanthine analogs. These compounds share structural similarities but may differ in their specific substituents and biological activities. For example:

    1,3-Dimethylxanthine:

    1,3,7-Trimethylxanthine:

The uniqueness of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(3-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}PROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N7O3

Molecular Weight

389.5 g/mol

IUPAC Name

7-[3-(3,4-dihydro-2H-pyrrol-5-ylamino)propyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C18H27N7O3/c1-22-15-14(16(26)23(2)18(22)27)25(8-4-7-20-13-5-3-6-19-13)17(21-15)24-9-11-28-12-10-24/h3-12H2,1-2H3,(H,19,20)

InChI Key

UIPHJQCKAPPNKE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCNC4=NCCC4

Origin of Product

United States

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